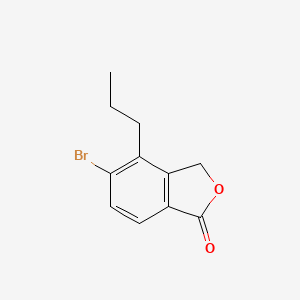
Methyl 3-(3-hydroxyphenyl)-2,2-dimethylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl 3-(3-hydroxyphenyl)-2,2-dimethylpropanoate is an organic compound with the molecular formula C12H16O3. It is a methyl ester derivative of 3-hydroxyphenylpropionic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-hydroxyphenyl)-2,2-dimethylpropanoate typically involves the esterification of 3-hydroxyphenylpropionic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the production process.
化学反応の分析
Types of Reactions
Methyl 3-(3-hydroxyphenyl)-2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Methyl 3-(3-hydroxyphenyl)-2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins
作用機序
The mechanism of action of Methyl 3-(3-hydroxyphenyl)-2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active 3-hydroxyphenylpropionic acid, which can further interact with cellular targets .
類似化合物との比較
Similar Compounds
Methyl 3-(2-hydroxyphenyl)propionate: Similar structure but with the hydroxyl group in a different position.
Methyl 3-(4-hydroxyphenyl)propionate: Another isomer with the hydroxyl group at the para position.
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Contains additional tert-butyl groups, enhancing its antioxidant properties
Uniqueness
Methyl 3-(3-hydroxyphenyl)-2,2-dimethylpropanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .
特性
分子式 |
C12H16O3 |
|---|---|
分子量 |
208.25 g/mol |
IUPAC名 |
methyl 3-(3-hydroxyphenyl)-2,2-dimethylpropanoate |
InChI |
InChI=1S/C12H16O3/c1-12(2,11(14)15-3)8-9-5-4-6-10(13)7-9/h4-7,13H,8H2,1-3H3 |
InChIキー |
DFVHHNFVMMCKAK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC1=CC(=CC=C1)O)C(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Bromo-2-cyclopropyl-3-methylimidazo[1,2-a]pyrimidine](/img/structure/B8566838.png)



![1-[4-(Isocyanatomethyl)phenyl]pyrrolidine](/img/structure/B8566864.png)





